molecular formula C15H10O6 B158010 Versicolorins CAS No. 10088-98-9

Versicolorins

Cat. No. B158010
CAS RN: 10088-98-9
M. Wt: 286.24 g/mol
InChI Key: SDVJCGYYQILFQU-UHFFFAOYSA-N
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Description

Versicolorins are pigments produced by the mycelium of Aspergillus versicolor . There are three types of versicolorins: A, B, and C . Versicolorin A is an anthraquinoid pigment with three hydroxyl groups and a vinyl ether system contained in a five-membered ring .


Synthesis Analysis

Versicolorins are metabolites from the mycelium of Aspergillus versicolor . Versicolorin A trimethyl ether was hydrogenated to a dihydro-derivative, and by oxidation gave 3,5-dimethoxyphthalic acid and a hydroxy acid which may be 1,6,8-trimethoxy-3-hydroxy anthraquinone-2-carboxylic acid .


Molecular Structure Analysis

Versicolorin A has the molecular formula C18H10O7 . It is an anthraquinoid pigment having three hydroxyl groups and a vinyl ether system contained in a five-membered ring . Versicolorin B has the molecular formula C18H12O7 . Versicolorin C also has the molecular formula C18H12O7 .


Chemical Reactions Analysis

Versicolorin A trimethyl ether was hydrogenated to a dihydro-derivative, and by oxidation gave 3,5-dimethoxyphthalic acid and a hydroxy acid which may be 1,6,8-trimethoxy-3-hydroxy anthraquinone-2-carboxylic acid .


Physical And Chemical Properties Analysis

Versicolorin A is fine orange yellow needles with a melting point of 289°C (decomp.) . Versicolorin B is also fine orange yellow needles with a melting point of 298°C (decomp.) . Versicolorin C is orange red needles with a melting point of >310°C .

Scientific Research Applications

1. Anticancer and Immunomodulatory Effects

Versicolorins, particularly found in Trametes versicolor (Coriolus versicolor), exhibit significant anticancer and immunomodulatory properties. These effects are primarily attributed to the polysaccharides, such as polysaccharide peptide (PSP) and Polysaccharide-K (PSK). Studies have shown direct cytotoxicity to cancer cells and immunostimulatory effects, including enhancing immune cell activity and cytokine production, and inhibiting cancer growth. Such properties have led to their use as adjuvant therapies in cancer treatment (Habtemariam, 2020), (Saleh, Rashedi, & Keating, 2017), (Jędrzejewski, Pawlikowska, Sobocińska, & Wrotek, 2023).

2. Enhancing Biogas Production

The application of Trametes versicolor for corn silage pretreatment has been investigated for its impact on biogas productivity. The use of fungal-based solid-state pretreated corn silage resulted in enhanced methane generation, suggesting a positive effect on biogas production processes (Tišma, Planinić, Bucić-Kojić, Panjičko, Zupančič, & Zelić, 2018).

3. Antidiabetic and Antioxidative Properties

Studies involving Spirulina versicolor have demonstrated its potential in improving insulin sensitivity and attenuating hyperglycemia-induced oxidative stress. This is particularly notable in the context of managing diabetes and associated metabolic disorders (Hozayen, Mahmoud, Soliman, & Mostafa, 2016).

4. Agricultural and Food Safety Applications

Versicolorin A, a component of versicolorins, has been utilized in predictive models for aflatoxin contamination risk in stored corn. Such applications are critical in enhancing food safety and establishing early warning systems for aflatoxin contamination (Jiang, Zheng, Wang, Zhang, Yao, Xie, & Liu, 2019), (Zheng, Wei, Li, Zhang, Xie, Yao, & Liu, 2020).

Safety And Hazards

Aspergillus versicolor and A. flavus are primary colonizers in damp dwellings, and they produce sterigmatocystin (ST) and aflatoxin B1 (AFB1), respectively . These hepatotoxic and carcinogenic mycotoxins and their precursors and derivatives possess a furofuran ring, which has proven responsible for their toxicity .

properties

IUPAC Name

1,6,8-trihydroxy-2-(hydroxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-5-6-1-2-8-12(13(6)19)15(21)11-9(14(8)20)3-7(17)4-10(11)18/h1-4,16-19H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVJCGYYQILFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1CO)O)C(=O)C3=C(C2=O)C=C(C=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143559
Record name Versicolorins
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Versicolorins

CAS RN

10088-98-9
Record name Versicolorins
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010088989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Versicolorins
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
323
Citations
D Jakšić, O Puel, C Canlet, N Kopjar, I Kosalec… - Archives of …, 2012 - Springer
… Although the mechanism of genotoxicity of versicolorins and 5-MET-ST is not clear, we … of VER A and VER B and the genotoxicity of versicolorins and 5-MET-ST assessed by the comet …
Number of citations: 45 link.springer.com
T Hamasaki, Y Hatsuda, N Terashima… - Agricultural and …, 1967 - academic.oup.com
Three new pigments, named versicolorins A, Band C, as metabolites from the mycelium of Aspergillus versicolor have been isolated. Versicolorin A, C 18 H 10 O 7 , is fine orange …
Number of citations: 74 academic.oup.com
T Gauthier, C Duarte-Hospital, J Vignard… - Environment …, 2020 - Elsevier
Aflatoxin B 1 (AFB 1 ) is the most potent carcinogen among mycotoxins. Its biosynthesis involves the formation of versicolorin A (VerA), whose chemical structure shares many features …
Number of citations: 20 www.sciencedirect.com
K Kawai, Y Nozawa, Y Maebayashi, M Yamazari… - JSM …, 1983 - jstage.jst.go.jp
Anthraquinone mycotoxins, averufin and versicolorins A, B, from Aspergillus versicolor (Vuillemin) Tiraboschi were found to be potent uncouplers on oxidative phosphorylation of …
Number of citations: 12 www.jstage.jst.go.jp
H Mori, J Kitamura, S Sugie, K Kawai… - Mutation Research …, 1985 - Elsevier
… microsome mutagenesis test, and compared to versicolorins A and B which are potent … 8-0-dimethylversicolorins A, Band 6-deoxyversicolorin A as well as versicolorins A and Bare …
Number of citations: 34 www.sciencedirect.com
K KAWAI, K HISADA, T NAKAMARU, Y NOZAWA… - JSM …, 1987 - jstage.jst.go.jp
The effects of versicolorins A & B on the respiratory chains of mitochondria were studied using electron transport particles (ETP) prepared from rat liver mitochondria. Both compounds …
Number of citations: 0 www.jstage.jst.go.jp
K Yabe, T Hamasaki - Applied and environmental microbiology, 1993 - Am Soc Microbiol
(1'R,2'S)-(-)-aflatoxins are produced from racemic versiconal hemiacetal acetate (VHA) through complicated pathways, including a metabolic grid involving VHA, versiconol acetate (…
Number of citations: 56 journals.asm.org
T HAMASAKI - scholar.archive.org
Anthraquinone mycotoxins, averufin and versicolorins A, B, from Aspergillus versicolor (Vuillemin) Tiraboschi were found to be potent uncouplers on oxidative phosphorylation of …
Number of citations: 0 scholar.archive.org
HW Schroeder, RJ Cole, RD Grigsby… - Applied …, 1974 - Am Soc Microbiol
… in the production of aflatoxin or of the versicolorins, or both. Dichlorvos apparently inhibits biosynthesis of the difurano ring structure common to the aflatoxins and the versicolorins. …
Number of citations: 66 journals.asm.org
RH Cox, F Churchill, RJ Cole… - Journal of the American …, 1977 - ACS Publications
… as the accumulation of II concomitant with inhibitionof aflatoxin biosynthesis suggests that versiconal acetate is an intermediate in the biosynthesis of aflatoxin B¡ and the versicolorins. …
Number of citations: 32 pubs.acs.org

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